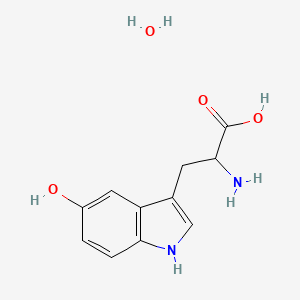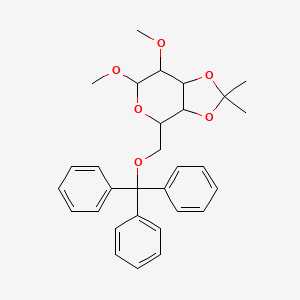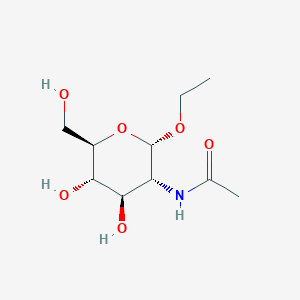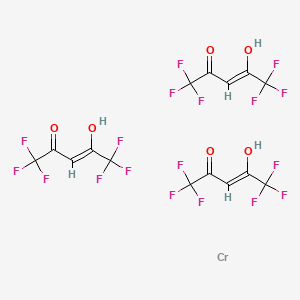![molecular formula C16H9BrO B12325385 Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
Benzo[b]naphtho[1,2-d]furan, 5-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]naphtho[1,2-d]furan, 5-bromo- is a chemical compound with the molecular formula C16H9BrO It is a derivative of benzo[b]naphtho[1,2-d]furan, where a bromine atom is substituted at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[1,2-d]furan, 5-bromo- typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and radical initiators.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]naphtho[1,2-d]furan, 5-bromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Photochemical Reactions: It can participate in photochemical reactions to form novel derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Benzo[b]naphtho[1,2-d]furan, 5-bromo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Benzo[b]naphtho[1,2-d]furan, 5-bromo- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The furan ring can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]naphtho[1,2-d]furan: The parent compound without the bromine substitution.
Benzo[b]naphtho[2,1-d]furan: A structural isomer with different positioning of the furan ring.
Dibenzo[b,d]furan: A related compound with a different fusion of the benzene and furan rings
Uniqueness
Benzo[b]naphtho[1,2-d]furan, 5-bromo- is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and potential applications compared to its non-brominated counterparts. The bromine atom can serve as a versatile functional group for further chemical modifications, making it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C16H9BrO |
|---|---|
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
5-bromonaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H |
Clé InChI |
BCHKGTACONSUPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)

![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)


![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)






